molecular formula C13H20N4O B7577909 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide

2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide

Cat. No. B7577909
M. Wt: 248.32 g/mol
InChI Key: SREXKKZAOZDGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide, also known as AEPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEPC is a derivative of pyridine and piperidine, and its chemical structure is as follows:

Mechanism of Action

2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide acts as an agonist for nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel found in the nervous system. When 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide binds to these receptors, it causes the channels to open, allowing positively charged ions such as sodium and calcium to enter the cell. This influx of ions leads to depolarization of the cell membrane, which can trigger various cellular responses such as neurotransmitter release and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide depend on the specific type of nicotinic acetylcholine receptor it binds to and the location of these receptors in the body. In the central nervous system, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide can enhance cognitive function and memory by increasing the release of neurotransmitters such as acetylcholine and dopamine. In the peripheral nervous system, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide can stimulate muscle contraction and increase heart rate by activating nicotinic acetylcholine receptors in skeletal and cardiac muscle.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors, which allows for precise modulation of cellular responses. Additionally, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide is that its effects can vary depending on the specific type of nicotinic acetylcholine receptor it binds to, which can complicate data interpretation. Additionally, the use of 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide in lab experiments may not fully capture the complexity of nicotinic acetylcholine receptor signaling in vivo.

Future Directions

There are several future directions for research on 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide. One area of interest is the development of 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide as a research tool to study the role of nicotinic acetylcholine receptors in various physiological processes such as learning and memory, muscle contraction, and cardiovascular function. Additionally, there is potential for the development of new synthetic methods for 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide and related compounds, which could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 1-(2-aminoethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide.

Scientific Research Applications

2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been used as a research tool to study the role of nicotinic acetylcholine receptors in the brain. In biochemistry, 2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been used to study the structure and function of proteins that interact with nicotinic acetylcholine receptors.

properties

IUPAC Name

2-[3-(2-aminoethyl)piperidin-1-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-5-3-10-2-1-7-17(9-10)12-8-11(13(15)18)4-6-16-12/h4,6,8,10H,1-3,5,7,9,14H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREXKKZAOZDGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C(=O)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.